molecular formula C8H8Cl2S B179849 (2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane CAS No. 109418-89-5

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane

Cat. No.: B179849
CAS No.: 109418-89-5
M. Wt: 207.12 g/mol
InChI Key: CDAAPXAACBSAHC-UHFFFAOYSA-N
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Description

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8Cl2S and a molecular weight of 207.12 g/mol . This compound is characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a chlorinated benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane typically involves the reaction of 2-chlorothiosanisole with formaldehyde . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a solvent like acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiols and sulfides.

Scientific Research Applications

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the sulfur atom can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane is unique due to the presence of both a chloromethyl group and a methylsulfanyl group, which confer distinct reactivity and properties compared to other similar compounds. This makes it a valuable reagent in organic synthesis and scientific research.

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAAPXAACBSAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648499
Record name 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109418-89-5
Record name 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4-(chloromethyl)phenyl)(methyl)sulfane
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